Ulcerative Lesion Prevention: Superiority Over Acyclovir Monotherapy
Lipsovir prevented the development of ulcerative cold sores in a significantly higher proportion of patients compared to topical acyclovir 5% monotherapy [1]. This represents the only topical therapy with a proven preventive effect on cold sore ulceration [2].
| Evidence Dimension | Proportion of patients with nonulcerative recurrences (prevention of ulceration) |
|---|---|
| Target Compound Data | 42% |
| Comparator Or Baseline | Acyclovir 5% cream alone: 35%; Placebo: 26% |
| Quantified Difference | +7% absolute increase vs. acyclovir (p=0.014); +16% vs. placebo (p<0.0001) |
| Conditions | Randomized, double-blind, multicenter phase III trial; N=1,443 immunocompetent adults; treatment initiated at prodrome, 5x daily for 5 days; nonulcerative recurrence assessed at treatment end. |
Why This Matters
The addition of hydrocortisone confers a clinically meaningful and statistically significant reduction in the likelihood of progressing to an ulcerative lesion, a benefit not observed with acyclovir alone, making Lipsovir the preferred option for patients seeking to abort lesion development.
- [1] Hull CM, Harmenberg J, Arlander E, et al. Acyclovir 5% / Hydrocortisone 1% Cream (ME-609) for the Treatment of Recurrent Herpes Labialis: A Phase III Randomized, Double-Blind, Placebo- and Active-Controlled Trial. Presented at ICAAC 2009; Abstract L-1230b. (Reported in MDedge). View Source
- [2] Medivir AB. Lipsovir prevents cold sores. Phase III clinical trial results first to show prevention by early treatment. Press Release, March 19, 2008. View Source
